![molecular formula C13H22N2O2 B1478905 (3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2098005-17-3](/img/structure/B1478905.png)
(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
Overview
Description
The compound seems to be a derivative of hexahydrocyclopenta[b]pyrrol-2(1H)-one and hexahydrocyclopenta[c]pyrrole . These are cyclic compounds containing a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound likely involves a cyclopenta[c]pyrrole core, which is a type of pyrrole ring fused to a cyclopentane ring .Scientific Research Applications
Synthesis and Structural Analysis
- Huang et al. (2021) conducted a study on the synthesis and crystal structure of related compounds. They utilized a three-step substitution reaction to obtain the compounds and confirmed the structures through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Their research also involved density functional theory (DFT) to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Synthetic Pathways and Chemical Properties
- Krow et al. (2002) described the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon, relevant to methano-bridged pyrrolidines. They used a specific electrophilic addition-rearrangement route to achieve this synthesis (Krow et al., 2002).
- Kimbaris and Varvounis (2000) researched the reduction of 2- and 3-Acylpyrroles, detailing a new synthesis path for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, which might offer insights into similar structures (Kimbaris & Varvounis, 2000).
Biological and Pharmacological Relevance
- Singh et al. (2016) synthesized new organotin(IV) complexes of ligands related to (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, and evaluated their in vitro antimicrobial activities against various microorganisms. This study demonstrated the potential drug capabilities of these complexes (Singh, Singh, & Bhanuka, 2016).
properties
IUPAC Name |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-4-1-2-11(13)7-15(8-13)12(17)10-3-5-14-6-10/h10-11,14,16H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGMJPQRJMNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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